Product packaging for dibenzo[a,c]phenazine-10-carboxylic acid(Cat. No.:CAS No. 294654-14-1)

dibenzo[a,c]phenazine-10-carboxylic acid

Cat. No.: B502033
CAS No.: 294654-14-1
M. Wt: 324.3g/mol
InChI Key: JLRDHQQYHWFUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Significance of Phenazine (B1670421) Carboxylic Acid Systems in Chemical Sciences

Phenazines are a class of nitrogen-containing heterocyclic compounds that have been a subject of scientific inquiry for over a century. nih.govnih.gov The discovery of their natural origins in bacteria and their diverse biological activities marked a significant milestone in the field of natural product chemistry. nih.govwikipedia.org

Phenazine-1-carboxylic acid (PCA), a prominent member of this family, is a secondary metabolite produced by various bacteria, including those from the Pseudomonas and Streptomyces genera. frontiersin.orgd-nb.infonih.gov Historically, research on PCA and its derivatives has been driven by their potent antimicrobial properties. frontiersin.orgfrontiersin.org These compounds have demonstrated broad-spectrum activity against a range of fungal and bacterial pathogens, leading to their investigation as potential biocontrol agents in agriculture. frontiersin.orgacs.org In China, PCA has even been registered as a biofungicide. d-nb.info

The biosynthesis of phenazines from chorismic acid has been a key area of study, unraveling the enzymatic pathways that lead to the formation of the core phenazine structure. nih.govwikipedia.org This fundamental understanding has paved the way for genetic engineering approaches to enhance the production of specific phenazine derivatives. frontiersin.org

Current Research Landscape and Relevance of Dibenzo[a,c]phenazine-10-carboxylic Acid in Advanced Materials and Chemical Biology

The contemporary research landscape sees the fusion of phenazine chemistry with advanced materials science and chemical biology. Dibenzo[a,c]phenazine (B1222753) derivatives, characterized by their extended π-conjugated systems, are at the forefront of this evolution. These compounds are recognized for their excellent fluorescent properties, including large Stokes shifts, high quantum yields, and good photostability. nih.gov

In the realm of advanced materials , dibenzo[a,c]phenazines are being extensively explored as components of organic light-emitting diodes (OLEDs). rsc.orgchemrxiv.orgresearchgate.net Their electron-deficient nature makes them suitable as acceptor units in donor-acceptor architectures, enabling the development of materials with tunable emission colors and high efficiencies. rsc.orgresearchgate.netresearchgate.net The introduction of a carboxylic acid group, as in this compound, could serve as a crucial handle for further functionalization, allowing for the fine-tuning of electronic properties and solubility, which are critical parameters for device performance.

In chemical biology , the fluorescent properties of dibenzo[a,c]phenazines are being harnessed for the development of chemosensors. For instance, a dibenzo[a,c]phenazine-based fluorescent probe has been reported for the selective and sensitive detection of thiophenols in environmental water samples. nih.gov The carboxylic acid functionality in this compound would provide a convenient point of attachment for various recognition moieties, expanding the scope of these molecules as tailored fluorescent probes for specific analytes. Furthermore, given the established biological activities of simpler phenazine carboxylic acids, there is a compelling rationale to investigate the potential bioactivity of more complex derivatives like this compound.

Interdisciplinary Research Paradigms for this compound Derivatives

The structure of this compound inherently lends itself to interdisciplinary research. The fusion of a biologically relevant phenazine carboxylic acid motif with a photophysically active dibenzo[a,c]phenazine core opens up several exciting avenues:

Bio-inspired Materials: The synthesis of derivatives that combine the antimicrobial properties of PCA with the material properties of dibenzo[a,c]phenazines could lead to the development of self-sterilizing surfaces or coatings.

Theranostics: The carboxylic acid group can be used to conjugate targeting ligands or other therapeutic agents, while the dibenzo[a,c]phenazine core can serve as a fluorescent imaging agent. This dual functionality is the cornerstone of theranostics, an approach that combines diagnosis and therapy.

Organic Electronics and Bioelectronics: The redox-active nature of the phenazine core, coupled with the functional handle of the carboxylic acid, makes these compounds interesting candidates for applications in bioelectronics, such as in biosensors or as mediators in enzymatic biofuel cells. Research has already explored phenazine derivatives as redox-active materials in flow batteries. rsc.org

Interactive Data Tables

Table 1: Properties of Phenazine and Related Compounds

Compound NameFormulaMolar Mass ( g/mol )AppearanceMelting Point (°C)
PhenazineC₁₂H₈N₂180.21Yellow to brown crystalline powder174–177
Phenazine-1-carboxylic acidC₁₃H₈N₂O₂224.22--

Data sourced from public chemical databases and may vary slightly between sources. wikipedia.org

Table 2: Research Applications of Dibenzo[a,c]phenazine Derivatives

Derivative TypeApplication AreaKey Features
Fluorinated Dibenzo[a,c]phenazinesOLEDsTunable emission from green to red, high efficiency. rsc.orgchemrxiv.org
Dibenzo[a,c]phenazine-based ProbesChemical SensingHigh selectivity and sensitivity for specific analytes. nih.gov
Donor-Acceptor Dibenzo[a,c]phenazinesOrganic ElectronicsIntramolecular charge transfer properties. researchgate.netresearchgate.net
Dibenzo[a,c]phenazine-dicarbonitrileNear-Infrared EmittersNIR emission for specialized optoelectronics. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H12N2O2 B502033 dibenzo[a,c]phenazine-10-carboxylic acid CAS No. 294654-14-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

294654-14-1

Molecular Formula

C21H12N2O2

Molecular Weight

324.3g/mol

IUPAC Name

phenanthro[9,10-b]quinoxaline-10-carboxylic acid

InChI

InChI=1S/C21H12N2O2/c24-21(25)16-10-5-11-17-18(16)23-20-15-9-4-2-7-13(15)12-6-1-3-8-14(12)19(20)22-17/h1-11H,(H,24,25)

InChI Key

JLRDHQQYHWFUQX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC=C5N=C24)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Dibenzo A,c Phenazine 10 Carboxylic Acid

Strategic Approaches for the Dibenzo[a,c]phenazine (B1222753) Core Synthesis

The construction of the fundamental dibenzo[a,c]phenazine skeleton is the primary step in the synthesis of its carboxylic acid derivative. Various strategies have been developed to assemble this polycyclic aromatic system, with condensation reactions being a prominent and widely utilized method.

Condensation Reactions Utilizing Phenanthrene-9,10-dione

A cornerstone in the synthesis of the dibenzo[a,c]phenazine core is the acid-catalyzed condensation reaction between phenanthrene-9,10-dione and a suitably substituted o-phenylenediamine (B120857). This reaction provides a direct and efficient route to the desired heterocyclic system. To specifically synthesize dibenzo[a,c]phenazine-10-carboxylic acid, the key starting material is 3,4-diaminobenzoic acid. guidechem.comnbinno.comresearchgate.net The reaction proceeds by the formation of a diimine intermediate, followed by cyclization and aromatization to yield the final phenazine (B1670421) structure. The regiochemistry of the product is dictated by the substitution pattern of the o-phenylenediamine derivative.

The synthesis of the requisite 3,4-diaminobenzoic acid can be achieved through a multi-step process starting from 4-aminobenzoic acid. This involves an initial acetylation to protect the amino group, followed by nitration, hydrolysis of the acetyl group, and finally, reduction of the nitro group to yield the desired diamine. guidechem.comresearchgate.net Microwave-assisted procedures have been shown to significantly reduce reaction times and improve yields in the synthesis of 3,4-diaminobenzoic acid. researchgate.net

Table 1: Key Reactants for this compound Synthesis via Condensation

Reactant 1Reactant 2Product
Phenanthrene-9,10-dione3,4-Diaminobenzoic AcidThis compound

Multi-Component Cyclization Reactions for Phenazine Scaffold Construction

While the direct condensation of diones and diamines is a primary synthetic route, multi-component reactions (MCRs) represent an alternative and efficient strategy for the construction of diverse phenazine scaffolds. researchgate.net These reactions involve the combination of three or more starting materials in a single synthetic operation to form a complex product, thereby increasing synthetic efficiency. Although specific MCRs leading directly to this compound are not extensively documented, the general principles of MCRs in phenazine synthesis suggest a potential avenue for its formation. Such a strategy could theoretically involve the in-situ generation of a phenanthrene-9,10-dione or a substituted o-phenylenediamine equivalent, followed by a cyclization cascade.

Directed Synthesis and Functionalization of this compound

The synthesis of this compound requires precise control over the introduction and placement of the carboxylic acid group. This is typically achieved through the use of pre-functionalized starting materials.

Regioselective Introduction of the Carboxylic Acid Moiety

The most direct and regioselective method for the synthesis of this compound is the condensation of phenanthrene-9,10-dione with 3,4-diaminobenzoic acid. guidechem.comnbinno.com The positions of the two amino groups and the carboxylic acid on the benzene (B151609) ring of 3,4-diaminobenzoic acid predetermine the location of the carboxylic acid group at the 10-position of the resulting dibenzo[a,c]phenazine ring system. This approach offers excellent control over the final product's structure.

Derivatization from Halogenated Dibenzo[a,c]phenazine Precursors

While not a commonly reported route for the synthesis of the 10-carboxylic acid derivative specifically, the functionalization of halogenated phenazine precursors is a valid strategy for introducing various substituents. In theory, a halogen atom, such as bromine or iodine, at the 10-position of the dibenzo[a,c]phenazine core could serve as a handle for the introduction of a carboxylic acid group. This could potentially be achieved through methods such as metal-catalyzed carbonylation reactions. However, the synthesis of the required regioselectively halogenated precursor would be a critical and potentially challenging step.

Chemical Modifications of the Carboxylic Acid Functional Group

The carboxylic acid group of this compound can undergo a variety of chemical transformations to yield a range of derivatives. These modifications are standard reactions of carboxylic acids and can be employed to alter the physical and chemical properties of the parent molecule.

Common derivatizations include:

Esterification: The carboxylic acid can be converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst. This is a reversible reaction, and conditions can be optimized to favor ester formation. d-nb.info

Amide Formation: The carboxylic acid can be coupled with amines to form amides. This typically requires the activation of the carboxylic acid, for example, by converting it into an acid chloride or by using a coupling reagent. nih.govnih.gov

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride.

Table 2: Potential Chemical Modifications of the Carboxylic Acid Group

Reaction TypeReagentsFunctional Group Transformation
EsterificationAlcohol, Acid Catalyst-COOH to -COOR
Amide FormationAmine, Coupling Agent-COOH to -CONR₂
ReductionReducing Agent (e.g., LiAlH₄)-COOH to -CH₂OH

Emerging Synthetic Protocols and Sustainable Methodologies

Recent advancements in organic synthesis have paved the way for more efficient and environmentally benign methods for constructing complex heterocyclic scaffolds like dibenzo[a,c]phenazine. These emerging protocols prioritize high yields, operational simplicity, and the use of sustainable reagents and conditions. Research has particularly focused on facile preparative routes and the application of novel catalytic systems to streamline the synthesis of phenazine derivatives.

Facile and High-Yielding Preparative Routes

The development of straightforward and efficient synthetic strategies is crucial for accessing complex molecules like dibenzo[a,c]phenazine derivatives. Modern approaches often involve multi-component reactions in a single pot, which minimizes waste and reduces purification steps. tubitak.gov.tr These methods are designed to be energy-efficient and environmentally sustainable. researchgate.net

One notable strategy is the modular synthesis of fluorinated dibenzo[a,c]phenazine derivatives, which can be adapted for various analogs. This route begins with a condensation reaction between a substituted o-phenylenediamine (like 3-fluorobenzene-1,2-diamine) and a phenanthrene-9,10-dione derivative. rsc.org This initial step constructs the core dibenzo[a,c]phenazine skeleton. Subsequent functionalization is then achieved through palladium-catalyzed cross-coupling reactions, allowing for the introduction of various substituents in excellent yields. rsc.org

Another facile approach involves one-pot, four-component domino reactions. For instance, the synthesis of benzo[a]chromeno[2,3-c]phenazines has been achieved with high yields by condensing 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine, various aromatic aldehydes, and naphthols. tubitak.gov.tr These reactions can be carried out using microwave irradiation in green solvent systems like ethanol/water mixtures, significantly shortening reaction times and simplifying the workup process. tubitak.gov.tr Similarly, one-pot, metal-free methods have been developed for synthesizing phenazine derivatives from 2-naphthols and 1,2-diaminobenzenes in good to excellent yields using mild conditions. ias.ac.in

The table below summarizes a selection of these facile and high-yielding synthetic routes for phenazine-based structures.

Product TypeReactantsKey ConditionsYieldReference
Fluorinated Dibenzo[a,c]phenazines3-Fluorobenzene-1,2-diamine, 3,6-Dibromophenantrene-9,10-dione, Donor moieties (e.g., PXZ, DMAC)1. Condensation in Acetic Acid/Ethanol 2. Pd-catalyzed Buchwald-Hartwig couplingExcellent rsc.org
Benzo[a]chromeno[2,3-c]phenazines2-Hydroxynaphthalene-1,4-dione, o-Phenylenediamine, Aromatic Aldehydes, Naphthols/PhenolDABCO catalyst, Microwave irradiation, EtOH/H₂O (1:1)High tubitak.gov.tr
Benzo[a]pyrano[2,3-c]phenazine DerivativesBenzo[a]phenazin-5-ol, 1,2-Diamines, TetracyanoethylenePyridine catalyst, EtOH, Room Temperature90-95% nih.gov
Substituted Phenazine Derivatives2-Naphthols, 1,2-DiaminobenzenesK₂S₂O₈, Acetic Acid/WaterGood-Excellent ias.ac.in

Catalytic Approaches in Phenazine Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to new compounds with high efficiency and selectivity. The synthesis of phenazines and their derivatives has significantly benefited from the application of various catalytic systems, including metal-based and organocatalysts. researchgate.netresearchgate.net

Palladium catalysis is particularly prominent in the functionalization of the phenazine core. For example, Pd-catalyzed Buchwald-Hartwig cross-coupling reactions are effectively used to form C-N bonds, attaching donor moieties to a pre-formed dibenzo[a,c]phenazine skeleton. rsc.org Palladium catalysts have also been employed for the amination of chlorophenazines. rsc.org Furthermore, novel strategies involving Pd-Ag binary nanocluster catalysts have been reported for phenazine formation through the self-coupling of anilines via ortho-aryl C-H activation. researchgate.net

Acid and base catalysis is also widely used. Simple and efficient syntheses of various phenazine-related heterocycles are often promoted by catalysts like p-toluenesulfonic acid (p-TSA). researchgate.net For example, p-TSA has been used in the one-pot, four-component condensation to produce 11H-benzo[a]benzo nih.govchemrxiv.orgchromeno[2,3-c]phenazine-11,16(17H)-dione derivatives. researchgate.net Similarly, the reusable solid base catalyst 1,4-diazabicyclo[2.2.2]octane (DABCO) has proven effective in domino reactions to create benzo[a]chromeno[2,3-c]phenazines, offering advantages like operational simplicity and catalyst reusability. tubitak.gov.tr

Recent research has also explored the use of nanocomposite catalysts and supramolecular catalysis. For instance, a Ce/PDA/CPTS@CoFe₂O₄ nanocomposite has been used for the synthesis of benzo[a]pyrano[2,3-c]phenazine derivatives under reflux conditions. nih.gov Supramolecular catalysts, such as hemi-cucurbit chemrxiv.orguril, have been shown to facilitate the synthesis of dibenzo[a,j]phenazine compounds from 2-arylamines. researchgate.net

The following table details various catalytic approaches used in the synthesis of phenazine derivatives.

Catalyst TypeSpecific Catalyst Example(s)Application in Phenazine SynthesisReference
Palladium CatalystPd(OAc)₂, Pd₂(dba)₃Buchwald-Hartwig amination for functionalizing the dibenzo[a,c]phenazine core. rsc.org C-H activation. researchgate.net rsc.orgresearchgate.net
Acid Catalystp-Toluenesulfonic acid (p-TSA)Four-component condensation reactions for fused phenazine systems. nih.govresearchgate.net
Base CatalystDABCO, PyridineDomino cyclocondensation reactions for polycyclic phenazine derivatives. tubitak.gov.trnih.gov
Nanocomposite CatalystCe/PDA/CPTS@CoFe₂O₄Condensation reactions for benzo[a]pyrano[2,3-c]phenazine synthesis. nih.gov
Supramolecular CatalystHemi-cucurbit chemrxiv.orgurilDimerization of 2-arylamines to form dibenzo[a,j]phenazine. researchgate.net

Spectroscopic and Photophysical Characterization of Dibenzo A,c Phenazine 10 Carboxylic Acid and Its Derivatives

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Structural and conformational analyses provide the fundamental understanding of how the molecular architecture of dibenzo[a,c]phenazine (B1222753) derivatives influences their macroscopic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of dibenzo[a,c]phenazine derivatives. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial confirmation of the chemical structure and purity of synthesized compounds. st-andrews.ac.ukfrontiersin.orgbeilstein-journals.org For instance, in derivatives of dibenzo[a,c]phenazine, the highly symmetrical nature of the core can be confirmed, while the chemical shifts of protons and carbons are indicative of the electronic environment influenced by various substituents. acs.org

For more complex structures or to resolve ambiguities from 1D spectra, two-dimensional (2D) NMR techniques are employed. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear technique identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons through the bond network, which is critical for assigning signals in the crowded aromatic regions of the dibenzo[a,c]phenazine core.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. wikipedia.org It is invaluable for unambiguously assigning carbon signals by linking them to their attached protons, resolving signal overlap that is common in the ¹³C NMR spectra of large aromatic molecules. youtube.com

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings (typically 2-3 bonds) between ¹H and ¹³C nuclei, providing crucial information about the connectivity of different molecular fragments across non-protonated carbons.

Furthermore, Variable Temperature (VT) NMR studies can offer insights into the dynamic processes of these molecules. For derivatives with bulky or rotatable substituents, VT-NMR can be used to study conformational changes, such as the rotation of donor groups attached to the phenazine (B1670421) core. acs.org By analyzing the coalescence or sharpening of NMR signals at different temperatures, it is possible to determine the energy barriers associated with these dynamic equilibria.

High-Resolution Mass Spectrometry (HRMS) is an essential tool for the definitive confirmation of the elemental composition of newly synthesized dibenzo[a,c]phenazine derivatives. st-andrews.ac.ukacs.orgrsc.org Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for a given molecular ion peak. This technique is routinely used to verify that the synthesized compound, such as a substituted dibenzo[a,c]phenazine, has the correct molecular formula, distinguishing it from other potential isomers or byproducts with the same nominal mass. acs.orgacs.orgchemrxiv.org

Infrared (IR) spectroscopy is a powerful method for identifying functional groups and probing intermolecular interactions within dibenzo[a,c]phenazine-based molecules. beilstein-journals.orgrsc.org For dibenzo[a,c]phenazine-10-carboxylic acid , the IR spectrum is expected to show highly characteristic absorption bands that confirm its structure. spectroscopyonline.com

The most prominent feature for the carboxylic acid group is a very broad O–H stretching band, typically appearing in the 2500–3300 cm⁻¹ region. libretexts.org The significant broadening of this peak is a hallmark of the strong intermolecular hydrogen bonding that leads to the formation of carboxylic acid dimers in the solid state or in concentrated solutions. spectroscopyonline.com

Another key diagnostic peak is the intense carbonyl (C=O) stretching vibration. For aromatic carboxylic acids, this band typically appears in the range of 1680–1710 cm⁻¹. libretexts.org Its precise position can be influenced by conjugation with the dibenzo[a,c]phenazine ring system. Additionally, the C–O stretching vibration (around 1210–1320 cm⁻¹) and the out-of-plane O–H bend (around 900–960 cm⁻¹) provide further evidence for the presence of the carboxylic acid moiety. spectroscopyonline.com For other derivatives, IR spectroscopy confirms the presence of specific functional groups introduced during synthesis. st-andrews.ac.uk

Electronic Absorption and Emission Properties

The electronic properties of dibenzo[a,c]phenazine derivatives are central to their application in optoelectronic devices and are primarily investigated through UV-Vis absorption and photoluminescence spectroscopy.

The UV-Vis absorption spectra of dibenzo[a,c]phenazine derivatives reveal key information about their electronic transitions. These compounds typically exhibit multiple absorption bands. High-energy bands in the ultraviolet region (below ~350 nm) are generally attributed to localized π–π* transitions within the aromatic phenanthrene (B1679779) and benzene (B151609) components of the dibenzo[a,c]phenazine core. researchgate.net

Of particular interest are the lower-energy absorption bands observed at longer wavelengths (typically >400 nm) in donor-acceptor type derivatives. acs.org These bands are assigned to intramolecular charge transfer (ICT) transitions, where electron density moves from an electron-donating substituent to the electron-accepting dibenzo[a,c]phenazine core upon photoexcitation. acs.org The position and intensity of these ICT bands are highly sensitive to the nature and position of the substituents. Attaching stronger electron-donating groups or increasing the number of donor units generally leads to a bathochromic (red) shift of the absorption maximum, indicating a smaller energy gap for the electronic transition. acs.org

Table 1: UV-Vis Absorption Data for Selected Dibenzo[a,c]phenazine Derivatives

Data sourced from references rsc.orgacs.org.

Photoluminescence (PL) spectroscopy measures the light emitted by a substance after it has absorbed photons. For dibenzo[a,c]phenazine derivatives, PL properties such as emission wavelength, band shape, and photoluminescence quantum yield (PLQY) are critical for evaluating their potential as emitters in organic light-emitting diodes (OLEDs).

The emission wavelength is strongly dependent on the molecular structure, particularly the strength of the donor and acceptor units. By systematically varying the electron-donating groups attached to the dibenzo[a,c]phenazine core, the emission color can be tuned across the visible spectrum, from green to orange and red. rsc.orgacs.org For example, increasing the number of 9,9-dimethylacridan (DMAC) donor units from one to three on the dibenzo[a,c]phenazine (BP) core results in a significant red-shift of the emission maximum from 541 nm to 605 nm. acs.org Similarly, using donors of varying strength, such as di-tert-butylcarbazole (DTCz), DMAC, and phenoxazine (B87303) (PXZ), on a fluorinated dibenzo[a,c]phenazine core tunes the emission from green (505 nm) to deep-red (674 nm). rsc.org

The photoluminescence quantum yield (ΦPL or PLQY) is a measure of the efficiency of the emission process. High PLQY values are desirable for bright and efficient OLEDs. The PLQY of dibenzo[a,c]phenazine derivatives can be significantly influenced by the molecular design and the surrounding environment. For example, the PLQY of xDMAC-BP emitters was found to increase dramatically from 42% to 89% when the number of donor units was increased from one to three in a doped film, which suppresses non-radiative decay pathways. acs.orgrsc.org

Table 2: Photophysical Properties of Selected Dibenzo[a,c]phenazine Derivatives

Data sourced from references rsc.orgacs.orgchemrxiv.org.

Time-Resolved Fluorescence Spectroscopy: Excited State Lifetimes and Decay Kinetics

Time-resolved photoluminescence (PL) spectroscopy is a critical tool for understanding the excited-state behavior of dibenzo[a,c]phenazine derivatives. These compounds typically exhibit a dual-component fluorescence decay profile when analyzed in a doped film, which is a hallmark of materials capable of Thermally Activated Delayed Fluorescence (TADF). sci-hub.se

The transient PL decay curves show a short-lived component attributed to prompt fluorescence from the decay of singlet excitons (S₁ → S₀) and a much longer-lived component corresponding to delayed fluorescence. sci-hub.se The delayed component arises from singlet excitons that are repopulated from triplet states (T₁ → S₁) via reverse intersystem crossing (rISC), a process that is thermally activated. sci-hub.se

The lifetimes of these two components provide direct insight into the kinetics of the excited states. The prompt fluorescence lifetime (τₚ) is typically in the nanosecond range, while the delayed fluorescence lifetime (τ_d) can extend into the microsecond range. For instance, derivatives of dibenzo[a,c]phenazine (referred to as DBP) doped in a 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) host matrix show distinct prompt and delayed lifetimes that are influenced by the specific donor groups attached to the core. sci-hub.se Similarly, fluorinated dibenzo[a,c]phenazine derivatives also display this characteristic two-component decay. st-andrews.ac.uk

Table 1: Excited State Lifetimes of Dibenzo[a,c]phenazine Derivatives in Doped Films at 300 K
CompoundHost MatrixDopant Conc. (wt%)Prompt Lifetime (τₚ) [ns]Delayed Lifetime (τ_d) [µs]Source
DBP-TPACBP1019.88.5 sci-hub.se
DBP-MOTPACBP1021.36.9 sci-hub.se
DBP-2TPACBP1025.44.5 sci-hub.se
DBP-4MOTPACBP1028.73.8 sci-hub.se
2DTCz-BP-FmCBP5-1.5 st-andrews.ac.uk
2DMAC-BP-FmCBP10-3.9 st-andrews.ac.uk
2PXZ-BP-FmCBP1.5-7.7 st-andrews.ac.uk

Advanced Photophysical Phenomena and Excited State Dynamics

The intricate photophysical behavior of dibenzo[a,c]phenazine derivatives is governed by a series of advanced dynamic processes occurring in the excited state. These phenomena are central to their function as efficient light emitters.

Thermally Activated Delayed Fluorescence (TADF) Characteristics and Mechanisms

The most prominent feature of many dibenzo[a,c]phenazine derivatives is their ability to exhibit Thermally Activated Delayed Fluorescence (TADF). sci-hub.se This mechanism allows for the harvesting of non-emissive triplet excitons, converting them into light and enabling the potential for 100% internal quantum efficiency in OLEDs. sci-hub.se The key to TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). sci-hub.se This small energy difference allows for efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state through thermal energy absorption. rsc.org

Molecular design plays a crucial role in achieving a small ΔE_ST. This is typically accomplished by creating a donor-acceptor (D-A) structure where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. st-andrews.ac.ukrsc.org In these systems, the dibenzo[a,c]phenazine unit acts as a rigid acceptor, while various amine-based groups (like DMAC, PXZ, or TPA) serve as donors. sci-hub.sersc.org By tuning the strength and number of these donor units, the photophysical properties, including the ΔE_ST and photoluminescence quantum yield (PLQY), can be systematically regulated. sci-hub.seacs.org For example, increasing the number of DMAC donor units on the dibenzo[a,c]phenazine core can enhance the PLQY from 42% to 89%. acs.org

Table 2: TADF Properties of Dibenzo[a,c]phenazine Derivatives
CompoundΔE_ST [eV]PLQY (Doped Film) [%]Emission Color (Toluene)Source
DMAC-10-DPPZ0.19-- rsc.org
DMAC-11-DPPZ0.1794.7- rsc.org
1DMAC–BP0.2242Green acs.org
2DMAC–BP0.2165Yellow acs.org
3DMAC–BP0.1489Orange-Red acs.org
DBP-2TPA0.1359.6Orange sci-hub.se
DBP-4MOTPA0.1245.3Orange-Red sci-hub.se

Reverse Intersystem Crossing (rISC) Rate Modulation

Reverse intersystem crossing is the kinetic process underpinning TADF, and its rate (k_rISC) is a critical parameter for emitter performance. A high k_rISC is desirable to efficiently convert triplet excitons to emissive singlet states, which can improve the lifetime of OLED devices by reducing the concentration of long-lived triplets. researchgate.netnih.gov The rate of rISC is directly related to the singlet-triplet energy gap (ΔE_ST); a smaller gap leads to a faster rate. rsc.org

In dibenzo[a,c]phenazine derivatives, k_rISC can be modulated through synthetic design. Studies have shown that altering the substitution position of the donor group on the acceptor core can influence the electronic coupling between the S₁ and T₁ states, thereby affecting the rISC rate. rsc.org For instance, attaching a donor to the 11-position of the dibenzo[a,c]phenazine core can lead to a faster rISC rate compared to substitution at the 10-position. rsc.org Furthermore, increasing the number of donor units can also enhance the intramolecular charge transfer effect, leading to a smaller ΔE_ST and consequently a higher k_rISC. acs.org The dielectric environment also plays a significant role, as it can reduce the activation energy for rISC and increase the rate by several orders of magnitude compared to a vacuum. arxiv.org

Hybridized Local and Charge-Transfer (HLCT) Excited States

The excited states in donor-acceptor type dibenzo[a,c]phenazine derivatives are not purely local excitations (LE) confined to one part of the molecule, nor are they pure charge-transfer (CT) states. Instead, they are often described as Hybridized Local and Charge-Transfer (HLCT) states. rsc.org An LE state involves an electron transition within a single conjugated segment (either the donor or the acceptor), while a CT state involves the transfer of an electron from the donor (HOMO) to the acceptor (LUMO). nih.govnih.gov

In these D-A systems, the HOMO is typically localized on the electron-donating moieties, while the LUMO is centered on the dibenzo[a,c]phenazine acceptor. st-andrews.ac.uk This spatial separation results in a significant CT character in the S₁ state. acs.org The degree of hybridization between the LE and CT states is crucial for photophysical properties. A well-balanced HLCT state can simultaneously achieve a high photoluminescence quantum yield (a characteristic of LE states) and a small ΔE_ST (a characteristic of CT states), which is ideal for high-performance TADF emitters. rsc.org The balance can be fine-tuned by changing the molecular geometry and the electronic properties of the donor and acceptor units. rsc.orgacs.org

Triplet-Triplet Annihilation (TTA) Processes

Triplet-triplet annihilation is an energy transfer process where two molecules in their triplet excited state interact. wikipedia.org This interaction can result in one molecule returning to the ground state while the other is promoted to an excited singlet state, which can then decay radiatively, producing delayed fluorescence. wikipedia.org TTA is a bimolecular process, meaning its rate is dependent on the concentration of triplet excitons.

In the context of dibenzo[a,c]phenazine-based emitters, TTA can be a competing process to TADF, particularly at high excitation densities or high brightness levels in an OLED. researchgate.net While TADF relies on an intramolecular, thermally-activated rISC process, TTA requires triplet excitons to diffuse and interact. researchgate.netnih.gov Distinguishing between the two mechanisms is crucial for accurately characterizing an emitter. The intensity of TTA-based delayed fluorescence typically shows a quadratic dependence on the excitation intensity at low powers, whereas TADF shows a linear dependence. Careful analysis of transient decay characteristics at different driving voltages or excitation intensities can help elucidate the dominant mechanism. researchgate.net

Environmental Sensitivity (Solvatochromism, Temperature Dependence) on Photophysical Signatures

The photophysical properties of dibenzo[a,c]phenazine derivatives often exhibit strong sensitivity to their local environment, a consequence of their charge-transfer excited states.

Solvatochromism: These D-A compounds show significant solvatochromism, where the color of their fluorescence changes with the polarity of the solvent. rsc.orghelsinki.fi In nonpolar solvents like toluene (B28343), the emission is typically in the green to orange range. As solvent polarity increases, the CT excited state is stabilized more than the ground state, leading to a reduction in the energy of the S₁ state. nih.gov This results in a bathochromic (red) shift in the emission spectrum. For example, fluorinated dibenzo[a,c]phenazine derivatives show emission maxima that shift to longer wavelengths as the donor strength increases, with λ_PL values of 505 nm, 589 nm, and 674 nm in toluene for derivatives with increasingly strong donors. rsc.orghelsinki.fi

Temperature Dependence: A defining characteristic of the TADF mechanism is its strong dependence on temperature. The "thermally activated" nature of the rISC process means that as the temperature increases, more thermal energy is available to overcome the ΔE_ST barrier. st-andrews.ac.uk This leads to a more efficient population of the S₁ state from the T₁ state. Consequently, the intensity of the delayed fluorescence component increases significantly with rising temperature, while the lifetime of the delayed component decreases. Temperature-dependent time-resolved PL decay measurements are a key experiment to confirm the TADF nature of an emitter. st-andrews.ac.uk This behavior has been clearly observed in doped films of fluorinated dibenzo[a,c]phenazine derivatives. st-andrews.ac.uk


Compound Names Table

Abbreviation/Common NameFull Chemical Name
This compoundThis compound
DBP / DPPZDibenzo[a,c]phenazine
DMAC9,9-dimethyl-9,10-dihydroacridine or 9,9-dimethylacridan
PXZ10H-phenoxazine
TPATriphenylamine (B166846)
MOTPA4-methoxytriphenylamine
DBP-TPA11-(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine
DBP-MOTPA11-(4-(bis(4-methoxyphenyl)amino)phenyl)dibenzo[a,c]phenazine
DBP-2TPA3,11-bis(4-(diphenylamino)phenyl)dibenzo[a,c]phenazine
DBP-4MOTPA3,6,11,14-tetrakis(4-(bis(4-methoxyphenyl)amino)phenyl)dibenzo[a,c]phenazine
DMAC-10-DPPZ10-(9,9-dimethylacridin-10(9H)-yl)dibenzo[a,c]phenazine
DMAC-11-DPPZ11-(9,9-dimethylacridin-10(9H)-yl)dibenzo[a,c]phenazine
1DMAC–BP11-(9,9-dimethyl-9,10-dihydroacridine)dibenzo[a,c]phenazine
2DMAC–BP3,11-bis(9,9-dimethyl-9,10-dihydroacridine)dibenzo[a,c]phenazine
3DMAC–BP3,6,11-tris(9,9-dimethyl-9,10-dihydroacridine)dibenzo[a,c]phenazine
2DTCz-BP-F3,6-bis(3,6-di-tert-butyl-9H-carbazol-9-yl)-10-fluorodibenzo[a,c]phenazine
2DMAC-BP-F3,6-bis(9,9-dimethylacridin-10(9H)-yl)-10-fluorodibenzo[a,c]phenazine
2PXZ-BP-F10,10'-(10-fluorodibenzo[a,c]phenazine-3,6-diyl)bis(10H-phenoxazine)
CBP4,4'-bis(N-carbazolyl)-1,1'-biphenyl
mCBP3,3'-di(9H-carbazol-9-yl)-1,1'-biphenyl
p-thiocresol4-methylbenzenethiol
Nile Blue5-Amino-9-(diethylamino)benzo[a]phenoxazin-7-ium
Benzoic acidBenzoic acid
Acetic acidAcetic acid
Phenylacetic acid2-Phenylacetic acid
Hexanoic acidHexanoic acid
PerylenePerylene
DibenzothiopheneDibenzothiophene
AnthraceneAnthracene

Computational and Theoretical Studies on Dibenzo A,c Phenazine 10 Carboxylic Acid

Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization

Density Functional Theory (DFT) is a powerful computational tool for investigating the ground state electronic structure and optimizing the molecular geometry of organic molecules like dibenzo[a,c]phenazine-10-carboxylic acid. asianresassoc.org By employing various functionals and basis sets, researchers can accurately predict key structural parameters. For phenazine (B1670421) derivatives, computational studies are often carried out using functionals such as B3LYP and basis sets like 6-31G* or higher to obtain optimized geometries. nih.gov

The introduction of a carboxylic acid group at the 10-position of the dibenzo[a,c]phenazine (B1222753) core is expected to influence the planarity and electronic distribution of the molecule. DFT calculations would reveal changes in bond lengths, bond angles, and dihedral angles upon this substitution. These calculations provide a foundational understanding of the molecule's stable conformation, which is crucial for subsequent theoretical analyses. asianresassoc.org The optimized geometry is the starting point for more advanced calculations, including those for excited states and charge transport properties. sbq.org.brnih.gov

Table 1: Representative Predicted Geometrical Parameters for a Dibenzo[a,c]phenazine Core Structure

ParameterTypical Calculated Value
C-C Bond Length (aromatic)1.39 - 1.42 Å
C-N Bond Length~1.34 Å
Dihedral Angle (between phenyl rings)< 5°

Note: These are typical values for the dibenzo[a,c]phenazine core; specific values for the 10-carboxylic acid derivative would require dedicated calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Energy Calculations and Characterization

To understand the photophysical properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of excited state energies, which correspond to the absorption and emission of light. nih.govrsc.org TD-DFT calculations are crucial for predicting the energies of the lowest singlet (S1) and triplet (T1) excited states. acs.org

For donor-acceptor molecules based on the dibenzo[a,c]phenazine acceptor, TD-DFT calculations have been instrumental in characterizing the nature of the electronic transitions. acs.org The calculations can determine whether a transition is localized on a specific part of the molecule or if it possesses charge-transfer character. nih.govrsc.org The energy difference between the S1 and T1 states (ΔE_ST) is a critical parameter for materials used in thermally activated delayed fluorescence (TADF) OLEDs, and TD-DFT provides a means to estimate this value. rsc.orgacs.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic behavior of a molecule. nih.gov DFT calculations provide the energies of these orbitals. The HOMO level is related to the electron-donating ability of a molecule, while the LUMO level corresponds to its electron-accepting ability. rsc.org

For dibenzo[a,c]phenazine derivatives, the HOMO is typically distributed over the electron-donating part of the molecule, and the LUMO is localized on the electron-accepting dibenzo[a,c]phenazine core. rsc.org The introduction of a carboxylic acid group, which is an electron-withdrawing group, is expected to lower both the HOMO and LUMO energy levels. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that influences the molecule's color and electrochemical properties. researchgate.net A smaller HOMO-LUMO gap generally leads to a red-shift in the absorption and emission spectra. acs.org

Table 2: Typical Calculated Frontier Orbital Energies and Energy Gaps for Dibenzo[a,c]phenazine-based Systems

ParameterTypical Calculated Energy Range (eV)
HOMO Energy-4.90 to -5.70
LUMO Energy-3.10 to -3.36
HOMO-LUMO Gap1.72 to 2.48

Source: Adapted from studies on dibenzo[a,c]phenazine derivatives. researchgate.net

Theoretical Elucidation of Charge Transfer (CT) and Electron Transfer Mechanisms

Theoretical calculations are vital for elucidating the mechanisms of charge transfer (CT) and electron transfer within and between molecules. rsc.org For donor-acceptor systems based on dibenzo[a,c]phenazine, intramolecular charge transfer (ICT) from the donor to the acceptor moiety upon photoexcitation is a key process. rsc.orgacs.org The nature and extent of this ICT can be analyzed by examining the electron density distribution in the ground and excited states, often visualized through molecular orbital plots. nih.gov

The efficiency of electron transfer can be theoretically investigated using Marcus theory, which considers parameters such as the reorganization energy and the electronic coupling between molecules. nih.govresearchgate.net The reorganization energy, which is the energy required for the molecule to change its geometry from the neutral to the charged state and vice versa, can be calculated using DFT. Lower reorganization energies are generally favorable for efficient charge transport. nih.gov

Modeling of Intermolecular Interactions and Solid-State Packing

The performance of organic electronic devices is not only dependent on the properties of individual molecules but also on how they arrange themselves in the solid state. researchgate.netrsc.org Computational modeling can predict the preferred crystal packing and analyze the intermolecular interactions that govern this arrangement. nih.gov Techniques such as Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts, such as π-π stacking and hydrogen bonding. nih.gov

For this compound, the presence of the carboxylic acid group introduces the possibility of strong hydrogen bonding interactions, which could significantly influence the crystal packing. ed.ac.uk Modeling these interactions helps in understanding the supramolecular architecture and its potential impact on charge transport and photophysical properties in the solid state. sciforum.net

Computational Prediction of Photophysical Parameters and Device Performance

Computational chemistry plays a crucial role in the rational design of new materials by predicting their photophysical properties and potential device performance before synthesis. rsc.orgcolab.ws For this compound, theoretical calculations can predict key parameters such as the absorption and emission wavelengths, photoluminescence quantum yields (PLQYs), and radiative and non-radiative decay rates. acs.orgmdpi.com

By combining the results from DFT, TD-DFT, and charge transfer analysis, researchers can build a comprehensive picture of a molecule's potential as an emitter in an OLED. nih.govacs.org For instance, a small calculated ΔE_ST value would suggest that the molecule might be a good candidate for a TADF emitter. rsc.org These computational predictions guide experimental efforts towards the most promising molecular designs for high-efficiency organic electronic devices. acs.org

Materials Science and Optoelectronic Applications of Dibenzo A,c Phenazine 10 Carboxylic Acid Derivatives

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The unique electronic properties of the dibenzo[a,c]phenazine (B1222753) scaffold make it an excellent acceptor unit in the construction of emissive materials for OLEDs. By chemically modifying this core, researchers can fine-tune the material's optical and electrical characteristics to achieve efficient light emission across the visible spectrum.

A primary strategy in developing high-performance OLED emitters is the creation of molecules with a donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) framework. In these designs, electron-donating units are attached to the electron-accepting dibenzo[a,c]phenazine core. This arrangement facilitates an intramolecular charge transfer (ICT) process upon excitation, which is crucial for light emission.

Researchers have designed and synthesized various D-A and D-A-D molecules using dibenzo[a,c]phenazine (often abbreviated as DPPZ or BP) as the acceptor. nih.govbeilstein-journals.orgfluxim.com For instance, different donor units like 9,9-dimethylacridan (DMAC) or phenoxazine (B87303) (PXZ) have been attached to the dibenzo[a,c]phenazine core to create emitters with tunable properties. beilstein-journals.orgacs.orgrsc.org The number and position of the donor units significantly influence the ICT effect and the resulting emission color. acs.org By increasing the number of DMAC donor units on a dibenzo[a,c]phenazine acceptor, the emission wavelength can be systematically shifted from green to orange-red. acs.orgnih.gov

Comparative studies between D-A and D-A-D architectures have revealed that the additional donor unit can enhance the rate of reverse intersystem crossing (rISC), a key process for improving OLED efficiency. beilstein-journals.org The specific linkage position of the donor to the acceptor also plays a critical role in the material's photophysical properties, with different isomers exhibiting vastly different photoluminescence quantum yields (PLQY) and emission wavelengths. rsc.orgqmul.ac.uk For example, attaching a triphenylamine (B166846) (TPA) donor to different positions on a dibenzo[a,c]phenazine-dicarbonitrile acceptor resulted in emission maxima ranging widely by over 100 nm. qmul.ac.uk

Table 1: Examples of Donor-Acceptor Architectures Based on Dibenzo[a,c]phenazine
Compound NameArchitectureDonor (D)Acceptor (A)Key Finding
xDMAC–BPD-A, D-A-D9,9-dimethylacridan (DMAC)Dibenzo[a,c]phenazine (BP)Emission color tunable from green to orange-red by increasing the number of DMAC donors. acs.orgnih.gov
PXZ-DPPZD-A10H-phenoxazine (PXZ)Dibenzo[a,c]phenazine (DPPZ)Demonstrates thermally activated delayed fluorescence (TADF) characteristics. nih.gov
TPA-DPPZD-ATriphenylamine (TPA)Dibenzo[a,c]phenazine (DPPZ)Exhibits a hybridized local and charge-transfer (HLCT) state, leading to high brightness in non-doped OLEDs. nih.gov
POZ-DBPHZD-A-DPhenoxazine (POZ)Dibenzo[a,j]phenazine (DBPHZ)Achieved a high external quantum efficiency (EQE) of up to 16% in orange-to-red TADF OLEDs. beilstein-journals.org

In OLEDs, the recombination of electrons and holes generates both singlet (25%) and triplet (75%) excitons. Conventional fluorescent materials can only harvest singlet excitons for light emission, limiting the theoretical internal quantum efficiency (IQE) to 25%. To overcome this limitation, materials exhibiting thermally activated delayed fluorescence (TADF) are employed. TADF emitters can convert non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (rISC), enabling a theoretical IQE of 100%. chemrxiv.org

Derivatives of dibenzo[a,c]phenazine are extensively used to create TADF emitters. fluxim.comchemrxiv.org The key to achieving efficient TADF is to design molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). The D-A architecture, with a significant twist angle between the donor and the dibenzo[a,c]phenazine acceptor, helps to separate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which reduces ΔEST. nih.govnih.gov

By carefully selecting donor units and their substitution patterns on the dibenzo[a,c]phenazine core, researchers have developed highly efficient TADF emitters. For example, a molecule named 3DMAC–BP, which features three DMAC donors on a dibenzo[a,c]phenazine acceptor, achieved a maximum external quantum efficiency (EQE) of 22.0% in an orange-red OLED with an emission peak at 606 nm. acs.orgnih.gov Another compound, 2DMAC-BP-F, reached an EQEmax of 21.8%. chemrxiv.orgchemrxiv.org These high efficiencies are a direct result of efficient rISC, which allows for the harvesting of triplet excitons. beilstein-journals.orgrsc.org Another strategy involves creating a hybridized local and charge-transfer (HLCT) state, which can increase the radiative transition rate and lead to high exciton utilization. nih.gov The TPA-DPPZ molecule, for instance, achieved an exciton utilization of 42.8% in a non-doped device through its HLCT character. nih.gov

Table 2: Performance of High-Efficiency OLEDs Based on Dibenzo[a,c]phenazine Derivatives
EmitterMax. External Quantum Efficiency (EQEmax)Electroluminescence (EL) PeakMechanism for High Efficiency
3DMAC-BP22.0% acs.orgnih.gov606 nm acs.orgnih.govThermally Activated Delayed Fluorescence (TADF) acs.org
2DMAC-BP-F21.8% chemrxiv.orgchemrxiv.org585 nm chemrxiv.orgThermally Activated Delayed Fluorescence (TADF) chemrxiv.org
DMAC-11-DPPZ23.8% rsc.orgOrange rsc.orgThermally Activated Delayed Fluorescence (TADF) rsc.org
PXZ-DPPZ (doped)9.35% nih.govRed (656 nm) nih.govThermally Activated Delayed Fluorescence (TADF) nih.gov
TPA-DPPZ (non-doped)3.42% nih.govN/AHybridized Local and Charge-Transfer (HLCT) State nih.gov

The emission properties of dibenzo[a,c]phenazine derivatives in the solid state can be significantly influenced by their surrounding environment and chemical structure. The choice of a host material (matrix) in which the emitter is dispersed is critical. For instance, D-A-D compounds incorporating dibenzo[a,j]phenazine as the acceptor show different emission wavelengths when embedded in a Zeonex matrix versus a CBP matrix. acs.org The emission bands also tend to shift to longer wavelengths (red-shift) in more polar solvents, indicating a charge-transfer character. qmul.ac.uk

Fluorination, the strategic incorporation of fluorine atoms into the molecular structure, is another powerful tool for tuning emission properties. Adding a fluorine atom to the dibenzo[a,c]phenazine core can modulate the emission color. chemrxiv.org A series of fluorinated dibenzo[a,c]phenazine-based TADF molecules demonstrated color-tuning from green to deep-red depending on the strength of the attached donor moieties. chemrxiv.orgchemrxiv.org In another study, the incorporation of fluoride (B91410) into D-A-D compounds within matrix films resulted in a red shift in the photoluminescence emission. acs.org This solid-state modulation technique is considered to have potential applicability in the development of new OLEDs. acs.org

Photoinitiator Systems for Polymerization Applications

Beyond optoelectronics, dibenzo[a,c]phenazine derivatives have emerged as highly effective photoinitiators, particularly for applications in dentistry. bohrium.commdpi.comnih.gov They can absorb visible light, such as that emitted by dental curing lamps, and initiate the polymerization process that hardens dental fillings. bohrium.commdpi.com

Photopolymerization can proceed through different mechanisms, primarily radical and cationic polymerization. bohrium.com Dibenzo[a,c]phenazine derivatives have been shown to initiate both types of reactions, typically as part of a two-component system.

In radical polymerization , the process can be initiated through two main pathways:

Electron Transfer: The dibenzo[a,c]phenazine derivative, upon absorbing light, reaches an excited state. It can then interact with an electron donor (co-initiator). An electron is transferred from the donor to the excited phenazine (B1670421) derivative, forming a radical ion pair. Subsequent proton transfer or decarboxylation generates the radicals that initiate the polymerization of monomers like acrylates. mdpi.com

Hydrogen-Atom Transfer: In the presence of a hydrogen-atom donor, the excited dibenzo[a,c]phenazine derivative can abstract a hydrogen atom from the co-initiator. This creates the necessary radicals to start the polymerization chain reaction. mdpi.com

In cationic polymerization , a different mechanism is employed. The excited phenazine derivative can sensitize an iodonium salt (ONI). researchgate.net This interaction leads to the generation of highly reactive cationic species (carbocations) or protonic acids, which are capable of initiating the polymerization of monomers like epoxides and vinyl ethers. researchgate.netmdpi.com

Dibenzo[a,c]phenazine derivatives show excellent photoinitiating abilities when used in two-component systems that are sensitive to visible light. bohrium.commdpi.com These systems consist of the dibenzo[a,c]phenazine derivative (the photosensitizer or light absorber) and a co-initiator.

For radical polymerization, effective co-initiators include electron donors like acetic acid derivatives or hydrogen-atom donors such as 2-mercaptobenzoxazole (MBO). bohrium.commdpi.com These systems have been shown to effectively initiate the polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). mdpi.com Notably, several of these newly developed systems demonstrate higher initial polymerization rates compared to camphorquinone, a commercial photoinitiator commonly used in dentistry. bohrium.com This allows for a significant reduction in both the polymerization time and the amount of photoinitiator required. bohrium.commdpi.comnih.gov

For cationic polymerization, the dibenzo[a,c]phenazine derivative acts as a photosensitizer for an iodonium salt, which serves as the co-initiator. researchgate.net This combination has been successfully used to initiate the polymerization of epoxides and vinyl ethers under LED light sources. researchgate.net The efficiency of these two-component systems highlights the versatility of dibenzo[a,c]phenazine derivatives in advanced polymerization applications.

Role of Electron Donors and Hydrogen-Atom Donors in Photoinitiation

Derivatives of dibenzo[a,c]phenazine are effective as visible light photoinitiators, particularly when used in two-component systems alongside a co-initiator. These systems demonstrate excellent photoinitiating capabilities in the presence of acrylates, with performance comparable to commercial photoinitiators like camphorquinone. The efficiency of these systems is rooted in the interaction between the dibenzo[a,c]phenazine derivative (the photosensitizer) and a second component, which can be either an electron donor or a hydrogen-atom donor.

The mechanism of radical generation, which initiates the polymerization process, is dependent on the nature of the co-initiator.

With Electron Donors: In systems containing an electron donor, the initiation process can proceed via an intermolecular electron transfer mechanism. Upon light absorption, the excited photosensitizer accepts an electron from the donor, forming a radical ion pair. Subsequent proton transfer between the components of this pair or decarboxylation (particularly relevant for carboxylic acid derivatives) leads to the formation of the initiating radicals.

With Hydrogen-Atom Donors: When a hydrogen-atom donor is used as the co-initiator, the mechanism involves the direct transfer of a hydrogen atom. For instance, with 2-mercaptobenzoxazole, the excited dibenzo[a,c]phenazine derivative abstracts a hydrogen atom to generate the radicals necessary to start polymerization.

Research has shown that these two-component systems can significantly shorten polymerization time while reducing the required amount of the light-absorbing photoinitiator. This indicates a highly efficient process for generating polymeric materials.

Dye-Sensitized Solar Cells (DSSCs) and Photovoltaic Performance

The dibenzo[a,c]phenazine framework serves as a potent electron-accepting unit in the design of sensitizer dyes for Dye-Sensitized Solar Cells (DSSCs). Its rigid, planar structure and strong electron-withdrawing nature are advantageous for promoting intramolecular charge transfer and extending the light absorption range of the dye, which are critical for enhancing photovoltaic performance.

A notable application is found in D-A-π-A (Donor-Acceptor-π-bridge-Acceptor) type organic dyes, where the dibenzo[a,c]phenazine moiety is incorporated as an auxiliary electron acceptor. google.com In one such design, an indoline group acts as the primary electron donor, a cyanoacetic acid group serves as the electron acceptor and anchoring group to the titanium dioxide (TiO₂) surface, and the dibenzo[a,c]phenazine unit is introduced as a co-acceptor. google.com

The inclusion of the dibenzo[a,c]phenazine group offers several benefits:

Energy Level Tuning: It allows for the adjustment of the molecular orbital energy levels to facilitate more efficient electron injection from the dye's excited state into the conduction band of the TiO₂. google.com

Enhanced Electron Transfer: The rigid planarity of the structure promotes efficient intramolecular electron transfer from the donor to the acceptor moieties. google.com

By extending the spectral response and prolonging the electron lifetime, DSSCs based on these dyes can achieve higher photocurrents and, consequently, greater photoelectric conversion efficiency. google.com Similarly, the related dithieno[2,3-a:3',2'-c]phenazine unit has been successfully used as a strong electron-withdrawing component in near-infrared (NIR) organic sensitizers, enabling the creation of highly efficient and stable quasi-solid-state DSSCs. nih.gov

Electrochromic Materials and Responsive Polymers

The redox-active nature of the phenazine core, which is central to dibenzo[a,c]phenazine, makes its derivatives promising candidates for electrochromic materials. These materials can change their optical properties, such as color, in response to an applied electrical potential. This functionality stems from the reversible oxidation and reduction of the phenazine unit.

When phenazine-based redox centers are incorporated into polymer backbones, such as poly(aryl ether sulfone), they can create stable electrochromic polymers. These materials exhibit distinct and reversible color changes during electrochemical cycling. For instance, a polymer containing 5,10-diphenyl-dihydrophenazine units demonstrates remarkable stability, with its electrochromic transmittance change showing only slight attenuation after hundreds of cycles.

Furthermore, π-extended phenazine derivatives can function as molecular switches. The oxidation of a phenanthrene-based dihydrophenazine precursor to a diamagnetic phenazine dication results in a significant conformational change and a marked electrochromic shift in the UV-vis spectrum. This reversible transformation between a non-aromatic, folded structure in the reduced state and a distorted, aromatic, planar structure in the oxidized dication state opens potential applications for these molecules as components in responsive polymers and molecular actuators.

Charge Transport Properties in Organic Electronic Devices

The electron-deficient dibenzo[a,c]phenazine skeleton is a key building block for advanced materials used in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). When combined with electron-donating moieties, it forms donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) structures that exhibit efficient intramolecular charge transfer (ICT). This ICT is fundamental to their charge transport and emissive properties.

In these D-A systems, the dibenzo[a,c]phenazine unit acts as the acceptor. The choice of the donor group and its substitution position on the phenazine core allows for precise tuning of the material's electronic properties, including its HOMO and LUMO energy levels. This tuning directly influences the charge injection, transport, and recombination processes within the OLED, as well as the emission color. For example, fluorinated dibenzo[a,c]phenazine-based emitters bearing different donors have demonstrated emissions spanning from green to deep-red. chemrxiv.orgtorvergata.it

Many of these materials are designed as Thermally Activated Delayed Fluorescence (TADF) emitters. In TADF molecules, a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for efficient harvesting of non-emissive triplet excitons, converting them into emissive singlets and enabling theoretical internal quantum efficiencies of 100%. Dibenzo[a,c]phenazine derivatives have been used to create highly efficient TADF-based OLEDs, achieving high external quantum efficiencies (EQE).

The performance of several dibenzo[a,c]phenazine-based OLED emitters is detailed in the table below.

Emitter CompoundMaximum EQE (%)Electroluminescence Max (λEL, nm)Emission Color
2DMAC-BP-F21.8585Orange-Red
2PXZ-BP-F12.4605Red
2DTCz-BP-F2.1518Green
DMAC-11-DPPZ23.8N/AOrange
PXZ-11-DPPZ13.7N/AOrange

Coordination Chemistry and Metal Complexes of Dibenzo A,c Phenazine 10 Carboxylic Acid

Ligand Design Principles for Coordination to Metal Centers

The design of ligands is fundamental to controlling the structure and properties of the resulting metal complexes. For dibenzo[a,c]phenazine-10-carboxylic acid, the design principles revolve around its two primary coordinating moieties: the bidentate nitrogen atoms of the phenazine (B1670421) ring system and the carboxylate group.

Phenazine Core: The two nitrogen atoms in the central pyrazine (B50134) ring of the dibenzo[a,c]phenazine (B1222753) structure act as a classic bidentate chelating site for metal ions. This N,N-chelation is common in ligands like 1,10-phenanthroline (B135089) and creates a stable five-membered ring with the metal center. nih.gov The extensive π-system of the dibenzo[a,c]phenazine scaffold is crucial, as it provides low-lying π* orbitals that can accept electron density from the metal, facilitating Metal-to-Ligand Charge Transfer (MLCT) transitions. libretexts.org

Carboxylate Group: The carboxylic acid at the 10-position introduces another versatile coordination site. Upon deprotonation, the carboxylate group (-COO⁻) can bind to metal centers in several modes: monodentate, bidentate chelating, or bridging between two or more metal centers. This bridging capability is key to the formation of polynuclear complexes and coordination polymers. bohrium.commdpi.com

Multifunctionality: The presence of both the phenazine and carboxylate groups allows the ligand to act as a bridge between metal centers, potentially forming one-, two-, or three-dimensional coordination polymers. bohrium.com The choice of metal ion and the specific carboxylate binding mode play a crucial role in directing the final structure of these materials. bohrium.com The rigid and planar nature of the dibenzo[a,c]phenazine backbone imparts structural stability to the resulting complexes.

Synthesis and Characterization of Mononuclear and Polynuclear Metal Complexes

The synthesis of metal complexes with ligands containing carboxylic acid and N-heterocyclic groups typically involves straightforward reaction methods. researchgate.net

Synthesis: Mononuclear complexes of this compound can be synthesized by reacting the ligand with a metal salt (e.g., chlorides, sulfates, or nitrates) in a 1:1 or 2:1 ligand-to-metal molar ratio in a suitable solvent like ethanol, methanol, or a mixture including water. researchgate.netrdd.edu.iq The formation of polynuclear complexes or coordination polymers is often achieved under hydrothermal or solvothermal conditions, where higher temperatures and pressures facilitate the assembly of more complex structures. bohrium.com The reaction of a metal salt with the ligand in the presence of a base can help deprotonate the carboxylic acid, promoting coordination.

Characterization: Once synthesized, the complexes are characterized using a suite of analytical techniques to confirm their structure and composition:

Infrared (IR) Spectroscopy: This technique is used to verify the coordination of the ligand to the metal ion. A shift in the stretching frequency of the C=O bond of the carboxylic acid and changes in the C=N stretching vibrations of the phenazine ring are indicative of complex formation. researchgate.net

Elemental Analysis & Mass Spectrometry: These methods confirm the stoichiometric ratio of metal to ligand in the complex. rdd.edu.iqnih.gov

NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure upon coordination. nih.gov

Electronic and Spectroscopic Properties of Metal-Dibenzo[a,c]phenazine-10-carboxylic Acid Complexes

The electronic properties of these complexes are dominated by the interplay between the metal d-orbitals and the ligand's molecular orbitals, giving rise to unique spectroscopic signatures.

When a metal ion in a relatively low oxidation state is coordinated to the dibenzo[a,c]phenazine ligand, intense absorptions in the visible region of the electronic spectrum can often be observed. These are attributed to Metal-to-Ligand Charge Transfer (MLCT) transitions. libretexts.org In this process, an electron is excited from a filled or partially filled d-orbital on the metal to a vacant π* anti-bonding orbital located on the electron-accepting phenazine ligand. libretexts.org

These transitions are significant for several reasons:

They are typically very intense, leading to the strong colors often observed for these types of complexes. libretexts.org

The energy (and therefore the color) of the MLCT transition can be tuned by changing the metal ion, its oxidation state, or by modifying the substituents on the phenazine ligand.

The MLCT excited state is often the starting point for interesting photophysical and photochemical processes, such as luminescence and photosensitization. chemrxiv.org

In addition to MLCT transitions, electronic transitions can occur within the dibenzo[a,c]phenazine ligand itself. These are known as ligand-centered (LC) or intraligand transitions, typically of the π-π* type, arising from the extensive aromatic system. mdpi.com These transitions are often observed in the ultraviolet region of the spectrum.

Photochemical Reactivity of Metal Complexes, including Photosensitization and Singlet Oxygen Generation

Metal complexes featuring ligands with extended π-systems, such as dibenzo[a,c]phenazine, are excellent candidates for photochemical applications, particularly as photosensitizers. nih.govmdpi.com A photosensitizer is a molecule that can absorb light and then transfer the absorbed energy to another molecule.

A key application is the generation of singlet oxygen (¹O₂), a highly reactive form of oxygen used in photodynamic therapy and organic synthesis. nih.gov The process generally follows these steps:

The metal complex absorbs light, promoting it to an excited singlet state (e.g., ¹MLCT or ¹LC).

The complex undergoes rapid intersystem crossing to a more stable, long-lived triplet excited state (³MLCT or ³LC).

This triplet-state complex collides with ground-state molecular oxygen (which is a triplet, ³O₂).

Through a process called triplet-triplet annihilation, energy is transferred from the complex to the oxygen molecule, returning the complex to its ground state and exciting the oxygen to its singlet state (¹O₂). nih.govnih.gov

Cyclometalated iridium(III) and platinum(II) complexes are particularly efficient at producing singlet oxygen, often with quantum yields approaching 100%. nih.gov The high efficiency is due to the strong spin-orbit coupling induced by the heavy metal atom, which facilitates the crucial intersystem crossing step. The table below shows photophysical data for some cyclometalated iridium(III) complexes known for efficient singlet oxygen generation.

ComplexSolventEmission Lifetime (degassed) (τ, μs)¹O₂ Quantum Yield (ΦΔ)
[(bsn)₂Ir(acac)]C₆H₆0.590.73
[(bsn)₂Ir(dpm)]C₆H₆1.490.60
[(ppy)₂Ir(acac)]C₆H₆1.10.89
[(ppy)₂Ir(dpm)]C₆H₆0.890.91
Data adapted from a study on singlet oxygen generation by cyclometalated Ir(III) complexes. nih.gov The complexes shown are used as illustrative examples of efficient photosensitizers.

Electrochemical Behavior of Coordinated Dibenzo[a,c]phenazine Ligands

The phenazine core is inherently redox-active, meaning it can readily accept and donate electrons. mdpi.com This property is central to the electrochemical behavior of its metal complexes. The coordination of the this compound ligand to a metal center significantly influences its redox properties.

Cyclic voltammetry (CV) is a common technique used to study these properties. A typical CV experiment on a metal-dibenzo[a,c]phenazine complex would reveal one or more reversible or quasi-reversible reduction waves corresponding to the stepwise addition of electrons to the π* orbitals of the phenazine ligand. The potential at which these reductions occur can be influenced by:

The Metal Ion: The nature of the coordinated metal affects the electron density on the ligand, shifting the reduction potentials.

Substituents: The carboxylic acid group, being an electron-withdrawing group, will make the ligand easier to reduce compared to the unsubstituted dibenzo[a,c]phenazine.

Coordination Mode: How the ligand binds to the metal can also impact the electrochemical potentials.

This tunable electrochemical behavior is valuable for applications in electrocatalysis, sensors, and as materials for organic batteries. mdpi.comrsc.org The table below presents calculated standard potentials for various phenazine derivatives, illustrating how different functional groups affect their redox properties.

CompoundCalculated Standard Potential (E⁰ cal, V vs. SHE)
Phenazine (PZ)-0.426
1-Hydroxyphenazine (1-HPZ)-0.600
1-Phenazinecarboxylic acid (PZ-1-C)-0.560
Phenazine-1-carboxyamide (PZ-1-CA)-0.558
Dibenzo[a,c]phenazin-11-amine (DBPZ-11-A)-0.825
Data adapted from a computational study on phenazine derivatives for aqueous organic flow batteries. rsc.org These values illustrate the influence of substituents on the redox potential of the phenazine core.

Supramolecular Chemistry and Self Assembly of Dibenzo A,c Phenazine 10 Carboxylic Acid

Molecular Design for Supramolecular Organization

The molecular design of dibenzo[a,c]phenazine-based systems is centered on its rigid, disc-like aromatic core. This core promotes π-π stacking, a fundamental interaction for the formation of columnar structures. The strategic placement of functional groups is crucial for directing the self-assembly process. researchgate.net The introduction of a carboxylic acid group at the 10-position provides a strong directional interaction point via hydrogen bonding. Furthermore, the attachment of flexible peripheral side chains, such as alkoxy or paraffinic chains, is a common strategy. These chains not only enhance solubility but also play a critical role in the thermodynamics of self-assembly and the stability of the resulting phases. The interplay between the π-stacking of the aromatic cores, the specific hydrogen bonding of the carboxylic acid, and the microphase separation of the immiscible side chains dictates the final supramolecular architecture. thieme-connect.com The design can be further refined by creating dimers, where two dibenzo[a,c]phenazine (B1222753) units are connected by a spacer, to enforce specific folded or unfolded conformations that influence mesophase stability. researchgate.netrsc.org

Role of Carboxylic Acid Functionality in Directed Hydrogen Bonding Interactions

The carboxylic acid group is a powerful tool for directing supramolecular assembly due to its ability to form strong and directional hydrogen bonds. While carboxylic acids most commonly form dimeric motifs, the dibenzo[a,c]phenazinecarboxylic acid system demonstrates a rarer form of association. thieme-connect.com The specific geometry and electronic nature of the dibenzo[a,c]phenazine core can enforce the formation of cyclic hydrogen-bonded trimers. thieme-connect.com This trimerization is a key factor in organizing the discotic units into a specific three-dimensional arrangement.

The dibenzo[a,c]phenazine (DBPZ) core itself is known to be an effective hydrogen-bond acceptor, even though it is insensitive to the polarity of its environment. nih.govresearchgate.net The electron density in the excited state increases at the nitrogen atoms, making hydrogen bonding more favorable. nih.gov This intrinsic property of the phenazine (B1670421) ring system, combined with the primary hydrogen-bonding motif of the carboxylic acid group, provides a robust and multifaceted control mechanism for self-assembly.

Formation of Hierarchical Self-Assembled Structures (e.g., Cyclic Trimers, Nanopillars)

The directed interactions of dibenzo[a,c]phenazine-10-carboxylic acid lead to the formation of well-defined hierarchical structures. At the primary level, three molecules associate through their carboxylic acid groups to form a cyclic hydrogen-bonded trimer. thieme-connect.com These trimeric supramolecules then act as larger building blocks.

Driven by π-π stacking interactions between the large aromatic surfaces of the dibenzo[a,c]phenazine cores, these trimers stack on top of one another to form columns. This columnar arrangement is a hallmark of discotic liquid crystals. On a larger scale, these columns can organize into three-dimensional lattices. thieme-connect.com Furthermore, under specific conditions, such as when a thin film on a hydrophilized silica (B1680970) surface is annealed, these assemblies can manifest as distinct nanostructures. Atomic force microscopy studies have revealed the formation of nanopillars on such surfaces. thieme-connect.com

Liquid Crystalline Phases and Discotic Mesogen Behavior

Derivatives of dibenzo[a,c]phenazine are well-established discotic mesogens, meaning they can form liquid crystalline phases. researchgate.net The combination of a rigid, flat core and flexible peripheral chains allows these molecules to exhibit phases that are intermediate between a crystalline solid and an isotropic liquid. For dibenzo[a,c]phenazinecarboxylic acids with sufficiently long side chains, the hierarchical assembly of cyclic trimers into columns results in a three-dimensional hexagonal mesophase (3D Colh). thieme-connect.com

These columnar phases are highly ordered, with the molecules stacked within the columns and the columns arranged on a hexagonal lattice. The stability and temperature range of these liquid crystalline phases are sensitive to the molecular structure, particularly the length of the peripheral alkyl chains. researchgate.netthieme-connect.com For example, hexaalkoxydibenzo[a,c]phenazines are known to possess stable hexagonal mesophases over a broad temperature range. researchgate.net

Influence of Molecular Architecture and Substituent Position on Self-Assembly Dynamics

The self-assembly process and the resulting supramolecular structures are highly sensitive to the precise molecular architecture and the position of various substituents.

Side Chain Length: The length of the peripheral alkyl or alkoxy chains has a profound impact. In dibenzo[a,c]phenazinecarboxylic acids, elongation of the side chains can tune the hydrogen-bonding motif and is necessary to stabilize the 3D hexagonal columnar mesophase. thieme-connect.com In related dimer systems, longer chains can sometimes decrease the clearing temperatures, indicating a disruption of the ordered phase. researchgate.net

Substituent Position: The location of functional groups is critical. For instance, in dibenzo[a,c]phenazine dimers, placing alkoxy groups ortho to the linking spacer was found to increase the preference for an unfolded conformation in solution, which in turn affected the phase stability. researchgate.net

Spacer Groups: In dimeric mesogens based on this core, the length and rigidity of the spacer connecting the two discotic units are determining factors. A short methylene (B1212753) spacer in one study enforced a folded conformation, which was essential for the formation of the mesophase. rsc.org

This high degree of tunability allows for the rational design of molecules to achieve specific self-assembly behaviors and material properties.

Characterization of Supramolecular Assemblies (e.g., X-ray Diffraction, Scanning Tunneling Microscopy, Atomic Force Microscopy, Dynamic Light Scattering)

A suite of advanced analytical techniques is employed to characterize the complex structures formed by this compound and its derivatives at various length scales.

X-ray Diffraction (XRD): XRD is a primary tool for determining the long-range order in the liquid crystalline phase. It is used to identify the type of mesophase, such as a 3D hexagonal columnar phase, and to measure critical dimensions like the lattice constants of the columnar arrangement. thieme-connect.comrsc.org

Scanning Tunneling Microscopy (STM): STM allows for the direct visualization of the self-assembled structures on conductive surfaces with sub-molecular resolution. It has been instrumental in confirming the formation of the cyclic hydrogen-bonded trimers of dibenzo[a,c]phenazinecarboxylic acid. thieme-connect.com

Atomic Force Microscopy (AFM): AFM is used to image the morphology of the self-assembled structures on various surfaces over larger areas than STM. It was successfully used to reveal the formation of nanopillars from these molecules on a treated silica surface after annealing. thieme-connect.com

Polarized Optical Microscopy (POM): POM is a standard technique for identifying liquid crystalline phases by observing the characteristic textures that result from the anisotropic nature of the material.

Differential Scanning Calorimetry (DSC): DSC is used to determine the thermodynamic parameters of the phase transitions, such as the crystal-to-mesophase and mesophase-to-isotropic liquid transition temperatures and enthalpies.

The table below summarizes X-ray diffraction data for a series of dibenzo[a,c]phenazinecarboxylic acids, demonstrating the formation of a 3D hexagonal mesophase.

Compound IDNumber of Carbons in Alkoxy ChainMesophase TypeLattice Constant a (nm)Lattice Constant c (nm)
1c 103D Colh4.317.44
1d 123D Colh--
1e 163D Colh--
Data sourced from Thieme Connect. thieme-connect.com Note: Specific lattice constants for 1d and 1e were not detailed in the source.

Biological and Enzymatic Interactions Mechanistic Studies Involving Phenazine Carboxylic Acids

Enzymatic Degradation and Biotransformation Pathways

Microorganisms have evolved sophisticated enzymatic systems to degrade and transform phenazine (B1670421) carboxylic acids. These pathways are central to the metabolism of these compounds in the environment.

The initial step in the degradation of phenazine-1-carboxylic acid (PCA) by certain bacteria involves dioxygenase enzymes. nih.govnih.gov In Sphingomonas wittichii DP58, a three-component dioxygenase, PcaA1A2A3A4, catalyzes the conversion of PCA to 1,2-dihydroxyphenazine through decarboxylation and hydroxylation. nih.gov Similarly, in Rhodococcus sp. WH99, an angular dioxygenase gene cluster (pzcA1A2, pzcC, and pzcD) is responsible for the hydroxylation of PCA to 1,2-dihydroxyphenazine. nih.gov This process not only initiates the degradation of PCA but also serves to protect sensitive organisms from its potential toxicity. nih.gov

Several monooxygenases, such as PhzS, SgpK, and PhzO, are also known to catalyze the transformation of PCA into various hydroxylated derivatives. researchgate.net For instance, PhzO converts PCA to 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), which then spontaneously becomes 2-hydroxyphenazine (B1496473) (2-OH-PHZ). nih.govfrontiersin.org

Table 1: Dioxygenase and Monooxygenase Systems in Phenazine-1-Carboxylic Acid Degradation

Enzyme System Organism Product(s)
PcaA1A2A3A4 Sphingomonas wittichii DP58 1,2-dihydroxyphenazine
pzcA1A2CD Rhodococcus sp. WH99 1,2-dihydroxyphenazine
PhzO Pseudomonas chlororaphis 2-hydroxyphenazine-1-carboxylic acid
PhzS - 1-hydroxyphenazine
SgpK - 9-hydroxyphenazine-1-carboxylic acid
PcaA1A2 Sphingomonas wittichii DP58 1,2-dihydroxyphenazine

Data sourced from multiple studies. nih.govnih.govresearchgate.netnih.govfrontiersin.org

In some bacteria, particularly from the Actinobacteria phylum, the initial step of PCA degradation is catalyzed by a flavin-dependent decarboxylase. nih.govnih.gov In Mycobacterium fortuitum, an enzyme named PhdA, which belongs to the UbiD protein family, carries out the decarboxylation of PCA to phenazine. nih.govnih.gov This reaction is dependent on a prenylated flavin mononucleotide (prFMN) cofactor, which is synthesized by the enzyme PhdB. nih.govnih.gov The genes for both PhdA and PhdB are located in an operon that is essential for PCA degradation. nih.govnih.gov

Mechanistic studies on PhdA have revealed that it can decarboxylate a range of (hetero)aromatic carboxylic acids, suggesting a degree of substrate promiscuity. umich.edu The catalytic mechanism is thought to involve a 1,3-dipolar cycloaddition between the prFMN cofactor and the substrate. rsc.org

The enzymatic degradation of phenazine carboxylic acids plays a significant role in microbial metabolism and has potential applications in bioremediation. nih.govnih.gov For some microorganisms, such as Sphingomonas wittichii DP58, PCA can serve as the sole source of carbon and nitrogen, highlighting its importance as a nutrient source in certain environments. nih.gov The ability of bacteria like Rhodococcus sp. WH99 to detoxify PCA through hydroxylation demonstrates a protective mechanism that can influence microbial community dynamics. nih.gov

The degradation of phenazines by organisms like Mycobacterium fortuitum is not limited to PCA; they can also catabolize other phenazine derivatives such as phenazine-1-carboxamide (B1678076) (PCN), 1-hydroxyphenazine, and pyocyanin. nih.govnih.gov This metabolic versatility suggests that these organisms can actively modify and degrade a range of phenazine compounds, which is a crucial consideration for understanding the fate and impact of these metabolites in any environment. doaj.org Furthermore, the production of PCA by some bacteria can aid in the acquisition of essential nutrients like iron by reducing Fe(III) to the more bioavailable Fe(II). nih.gov

Structure Property Relationships and Rational Design Principles for Dibenzo A,c Phenazine 10 Carboxylic Acid

Correlation Between Molecular Structure and Electronic Properties

The electronic properties of dibenzo[a,c]phenazine (B1222753) derivatives are intrinsically linked to their molecular architecture. The core structure, dibenzo[a,c]phenazine (BP), is a rigid and planar π-conjugated system that functions as a strong electron acceptor. nih.govacs.org This acceptor nature is reflected in its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level, which has been reported at approximately -2.90 eV to -3.16 eV depending on the specific derivative and measurement conditions. rsc.orgchemrxiv.org

When donor groups are attached to this acceptor core, a donor-acceptor (D-A) structure is formed, leading to the emergence of intramolecular charge transfer (ICT) characteristics. acs.orgresearchgate.net In such systems, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating moiety, while the LUMO remains on the dibenzo[a,c]phenazine acceptor core. acs.org This spatial separation of frontier molecular orbitals is a hallmark of ICT.

The strength of the donor group and its attachment position significantly modulate the electronic properties. For instance, increasing the number of electron-donating 9,9-dimethylacridan (DMAC) units on the BP core leads to a progressive decrease in the HOMO-LUMO energy gap. acs.org This is consistent with a red-shift observed in the photoluminescence spectra, indicating that the electronic band gap can be precisely tuned. acs.org Similarly, theoretical and experimental studies on D-A compounds with donors like triphenylamine (B166846) (TPA) and phenoxazine (B87303) (PXZ) show that stronger donors lead to higher HOMO energy levels and more pronounced CT character. nih.govfrontiersin.org

The introduction of a carboxylic acid group at the 10-position would act as an electron-withdrawing group, further influencing the electronic landscape. While specific data for the 10-carboxylic acid derivative is sparse, related studies on dicarbonitrile-substituted dibenzo[a,c]phenazine show that strong electron-withdrawing groups significantly lower the LUMO, enabling near-infrared emission. rsc.org

Table 1: Frontier Molecular Orbital Energies of Dibenzo[a,c]phenazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
CZP-DPPZ-5.58-- nih.gov
TPA-DPPZ-5.26-- nih.gov
PXZ-DPPZ-5.09-- nih.gov
1DMAC-BP~5.0-- acs.org
2DMAC-BP~5.0-- acs.org
3DMAC-BP~5.0-- acs.org
2DTCz-BP-F-5.66-3.162.50 chemrxiv.org
2DMAC-BP-F-5.34-3.152.19 chemrxiv.org
2PXZ-BP-F-5.14-3.132.01 chemrxiv.org

Engineering Excited State Properties through Substituent Variation and Isomerism

The excited state properties of dibenzo[a,c]phenazine derivatives can be meticulously engineered by varying the nature and position of substituents on the core structure. This allows for the precise tuning of emission colors, quantum yields, and the fundamental nature of the excited state itself.

By selecting different electron-donating groups to attach to the dibenzo[a,c]phenazine (DPPZ) acceptor, it is possible to create materials with distinct excited states: a locally-excited (LE) state, a charge-transfer (CT) state, or a hybridized local and charge-transfer (HLCT) state. frontiersin.org For example, using a carbazole-based donor (CZP-DPPZ) results in a LE-dominated state, while a strong phenoxazine donor (PXZ-DPPZ) leads to a CT-dominated state. nih.govfrontiersin.org An intermediate strength donor like triphenylamine (TPA-DPPZ) can produce a desirable HLCT state, which benefits from both a high radiative transition rate and suppressed non-radiative transitions. frontiersin.org

The number and position of these substituents (isomerism) are also critical. A systematic study involving the attachment of one, two, or three 9,9-dimethylacridan (DMAC) donor units to the dibenzo[a,c]phenazine (BP) core demonstrated a controllable tuning of the emission wavelength from green (541 nm) to orange-red (605 nm). acs.orgnih.gov This red-shift is a direct consequence of strengthening the intramolecular charge transfer effect with an increasing number of donor units. acs.org Concurrently, the photoluminescence quantum yields (PLQYs) were significantly improved, rising from 42% to 89% as the number of DMAC donors increased. acs.org

Furthermore, the conformation of the molecule in the excited state plays a crucial role. For N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which have a saddle-shaped ground state, the molecule undergoes a planarization process in the excited state. acs.org The steric hindrance of the N,N'-substituents can create intermediate states during this process, leading to multiple, widely tunable emissions from red to deep blue. acs.org The self-assembly of certain derivatives is also conformation-dependent, with fluorescence changing from orange-red to blue as the system transforms from a metastable to a thermodynamically stable state. rsc.org

Table 2: Effect of Substituent Variation on Photophysical Properties

CompoundDonor Unit(s)PL Emission (nm, in Toluene)PLQY (%)Reference
1DMAC-BP1 x DMAC54142 acs.org
2DMAC-BP2 x DMAC57476 acs.org
3DMAC-BP3 x DMAC60589 acs.org
2DTCz-BP-F2 x DTCz505- rsc.org
2DMAC-BP-F2 x DMAC589- rsc.org
2PXZ-BP-F2 x PXZ674- rsc.org

Impact of Fluorination and Heavy Atom Effects on Photophysical and Electronic Characteristics

Strategic incorporation of fluorine or heavy atoms into the dibenzo[a,c]phenazine framework provides another powerful tool for tuning its photophysical and electronic properties. These modifications can enhance intersystem crossing, shift emission wavelengths, and stabilize molecular orbitals.

Fluorination of the dibenzo[a,c]phenazine acceptor core has a pronounced effect. rsc.orgchemrxiv.org The high electronegativity of fluorine acts to strengthen the electron-withdrawing nature of the acceptor. This leads to a significant stabilization (lowering of energy) of the LUMO, while the HOMO, localized on the donor, is less affected. chemrxiv.org For example, adding a single fluorine atom to the dibenzo[a,c]phenazine core in a series of donor-acceptor molecules stabilized the LUMO by 0.50 to 0.66 eV compared to their non-fluorinated analogues. chemrxiv.org This substantial reduction in the HOMO-LUMO gap results in a bathochromic (red) shift in the emission spectrum. rsc.org One study observed a 17 nm red-shift in the photoluminescence of a doped film upon fluorination. rsc.org This strategy is particularly effective for designing long-wavelength emitters for applications like OLEDs. rsc.orgrsc.org

The introduction of heavy atoms (e.g., bromine, selenium) is known to enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1). mdpi.comnih.gov In the context of dibenzo[a,c]phenazine derivatives designed as photoinitiators, the incorporation of heavy atoms at position 11 was explored to modify their properties. mdpi.com While the external heavy atom effect is a well-known phenomenon, building the heavy atom directly into the molecular structure (internal heavy atom effect) can be a more direct design strategy. nih.gov Research on related D-A-D systems using a dibenzo[a,j]phenazine core has shown that replacing sulfur with a heavier chalcogen atom like selenium can profoundly impact photophysics, leading to properties like room-temperature phosphorescence. researchgate.net This principle is applicable to the dibenzo[a,c]phenazine system for applications requiring efficient triplet state formation.

Table 3: Effect of Fluorination on Electronic Properties

CompoundLUMO (eV)LUMO Stabilization vs. Non-fluorinated (eV)PL Emission (nm, doped film)Reference
TAT-DBPZ (non-fluorinated)--576 rsc.org
TAT-FDBPZ (fluorinated)--593 rsc.org
2PXZ-BP (non-fluorinated)-2.63-- chemrxiv.org
2PXZ-BP-F (fluorinated)-3.130.50- chemrxiv.org
2DMAC-BP (non-fluorinated)-2.49-- chemrxiv.org
2DMAC-BP-F (fluorinated)-3.150.66- chemrxiv.org

Design Principles for Tailoring Performance in Specific Applications (e.g., OLEDs, Photoinitiators, Self-Assembly)

The tunable nature of dibenzo[a,c]phenazine derivatives makes them prime candidates for various advanced applications. Specific design principles have been established to optimize their performance in organic light-emitting diodes (OLEDs), as photoinitiators, and in self-assembling systems.

Organic Light-Emitting Diodes (OLEDs): A key design principle for high-efficiency OLEDs is the development of emitters capable of thermally activated delayed fluorescence (TADF). This involves creating molecules with a very small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). acs.org The design strategy for dibenzo[a,c]phenazine-based TADF emitters includes:

Strong Acceptor Core: Utilizing the rigid, planar dibenzo[a,c]phenazine unit as the electron acceptor. acs.org

Donor-Acceptor Architecture: Attaching strong electron-donating groups (e.g., DMAC, PXZ) to the acceptor core to induce a strong ICT state and ensure spatial separation of the HOMO and LUMO. acs.orgrsc.org This separation is crucial for minimizing ΔE_ST.

Tuning ICT Strength: Modulating the emission color and efficiency by varying the number or strength of the donor units. Increasing the number of donors strengthens the ICT effect, leading to red-shifted emission. acs.orgnih.gov

Fluorination: Introducing fluorine atoms to the acceptor core to further lower the LUMO energy, which helps in achieving longer wavelength (orange-red to near-infrared) emission. rsc.orgrsc.org Following these principles, orange-red OLEDs with a maximum external quantum efficiency (EQE) of 22.0% have been fabricated. acs.orgnih.gov

Photoinitiators: For applications in photopolymerization, such as in dentistry, dibenzo[a,c]phenazine derivatives can be designed as highly efficient photoinitiators. mdpi.com The design principles are:

Visible Light Absorption: Modifying the structure with substituents to shift the absorption bands to longer wavelengths, ensuring they overlap with the emission spectrum of curing lamps (e.g., dental lamps, 390-500 nm). mdpi.com

Two-Component System: Designing the molecule to act as a Type II photoinitiator, which works in concert with a co-initiator (an electron or hydrogen donor). mdpi.comresearchgate.net The excited dibenzo[a,c]phenazine derivative interacts with the co-initiator to generate the radicals that initiate polymerization. mdpi.com These rationally designed systems have shown performance comparable to the commercial photoinitiator camphorquinone, but with the added benefits of shorter polymerization times and lower required concentrations. mdpi.com

Self-Assembly: The rigid, disc-like (discotic) shape of the dibenzo[a,c]phenazine core is a key design feature that promotes self-assembly into ordered structures. researchgate.netresearchgate.net The primary design principles are:

Promoting π-π Stacking: The planar aromatic surface facilitates stacking of the molecules into columnar structures, which can form liquid crystalline mesophases. researchgate.netresearchgate.net

Enforcing Conformation: Linking two dibenzo[a,c]phenazine discs together with flexible spacers can enforce specific folded conformations that direct the formation of mesophases. researchgate.net

Functional Group Attachment: Adding specific moieties can introduce new functionalities and control the assembly process. For example, attaching a cysteine derivative to a dihydrodibenzo[a,c]phenazine core creates a system where the self-assembly process can be monitored in real-time by a change in fluorescence color. rsc.orgrsc.org This also allows for the creation of materials with circularly polarized luminescence. rsc.org

Table 4: Performance of Dibenzo[a,c]phenazine Derivatives in OLEDs

EmitterMax. EQE (%)Electroluminescence (nm)ColorReference
3DMAC-BP22.0606Orange-Red acs.org
TPA-DPPZ (non-doped)3.42-- frontiersin.org
PXZ-DPPZ (doped)9.35-Orange-Red nih.gov
2DTCz-BP-F2.1518Green rsc.org
2DMAC-BP-F21.8585Orange rsc.org
2PXZ-BP-F12.4605Orange-Red rsc.org
DPA-DBPzDCN7.68698Near-Infrared rsc.org

Future Research Directions and Perspectives for Dibenzo A,c Phenazine 10 Carboxylic Acid

Exploration of Novel Synthetic Routes and Derivatization Strategies

The future of dibenzo[a,c]phenazine-10-carboxylic acid chemistry is intrinsically linked to the development of efficient and versatile synthetic methodologies. While general strategies for phenazine (B1670421) synthesis are established, often involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the targeted synthesis of the 10-carboxylic acid isomer presents an ongoing challenge. wikipedia.orgresearchgate.net

Future research will likely focus on a modular approach, where substituted precursors are used to construct the target molecule with high regioselectivity. A plausible and promising route involves the condensation of phenanthrene-9,10-dione with a specifically substituted diaminobenzene, such as 3,4-diaminobenzoic acid. This approach would directly install the carboxylic acid at the desired position. Fine-tuning reaction conditions, including catalysts and solvents, will be crucial to optimize yields and minimize side products. nih.gov

Once synthesized, the carboxylic acid group on the dibenzo[a,c]phenazine (B1222753) scaffold serves as a versatile handle for a wide array of derivatization strategies. Future explorations in this area will likely include:

Amide and Ester Formation: The conversion of the carboxylic acid to amides and esters is a fundamental strategy to append a diverse range of functional units. d-nb.info This can be used to attach photoactive moieties, biocompatible polymers, or groups that enhance solubility and processability. For instance, creating amide linkages with chiral amines could introduce chiroptical properties.

Metal-Organic Framework (MOF) and Covalent Organic Framework (COF) Integration: The carboxylic acid is an ideal linker for incorporation into porous crystalline structures like MOFs and COFs. This could lead to materials with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis.

Supramolecular Chemistry: The carboxylic acid group can participate in hydrogen bonding, leading to the formation of well-defined supramolecular structures such as dimers or catemers. thieme-connect.combath.ac.uk Research into controlling these non-covalent interactions could pave the way for self-healing materials, molecular sensors, and liquid crystals. thieme-connect.com A 2023 study demonstrated that dibenzo[a,c]phenazinecarboxylic acids can form hierarchical cyclic hydrogen-bonded trimers, creating a 3D columnar assembly in the mesophase. thieme-connect.com

Development of Advanced Multifunctional Materials Incorporating the this compound Moiety

The unique electronic and structural characteristics of the dibenzo[a,c]phenazine core make it a prime candidate for the development of advanced materials. The carboxylic acid group provides a crucial anchor point for integrating this chromophore into larger systems.

A significant area of future research lies in the field of organic electronics , particularly in Thermally Activated Delayed Fluorescence (TADF) materials for Organic Light-Emitting Diodes (OLEDs). acs.orgnih.gov The dibenzo[a,c]phenazine unit can act as a strong electron acceptor. acs.org By attaching various electron-donating groups to the core, researchers can fine-tune the intramolecular charge transfer (ICT) character, which is essential for achieving efficient TADF. sci-hub.sersc.orgchemrxiv.orgrsc.orgchemrxiv.org The carboxylic acid at the 10-position could be used to link the dibenzo[a,c]phenazine acceptor to a polymeric backbone or another functional moiety, creating materials with improved film-forming properties and device stability.

Another promising direction is the development of chemosensors . The electron-deficient nature of the dibenzo[a,c]phenazine ring system makes it sensitive to the presence of electron-rich analytes. The carboxylic acid group can be modified to introduce specific recognition sites, leading to highly selective and sensitive sensors for environmental pollutants or biologically important molecules. rsc.orgnih.gov For example, a dibenzo[a,c]phenazine-derived biosensor has been developed for the detection of lysophosphatidic acid. rsc.org

Furthermore, the photocatalytic potential of this compound remains largely unexplored. The ability of the dibenzo[a,c]phenazine core to absorb light and its electron-accepting nature suggest that it could be employed in photocatalytic systems for applications such as water splitting or organic synthesis. The carboxylic acid could serve to anchor the molecule to a semiconductor surface, facilitating charge transfer and enhancing catalytic efficiency.

Synergistic Integration of Experimental and Computational Methodologies

The advancement of research on this compound will greatly benefit from a close interplay between experimental synthesis and characterization, and theoretical modeling. Computational chemistry, particularly Density Functional Theory (DFT), can provide invaluable insights into the electronic structure, photophysical properties, and reactivity of this molecule and its derivatives.

Future research should leverage this synergy to:

Predict and Optimize Synthetic Routes: Computational modeling can help to evaluate the feasibility of different synthetic pathways and predict the regioselectivity of reactions, thereby guiding experimental efforts.

Design Novel Functional Materials: Theoretical calculations can be used to screen potential derivatives for desired properties, such as specific emission wavelengths in OLEDs or binding affinities in sensors. rsc.orgfrontiersin.org This in-silico design approach can significantly accelerate the discovery of new materials with enhanced performance. rsc.org

Elucidate Reaction Mechanisms: Understanding the detailed mechanisms of photochemical and photophysical processes is crucial for optimizing material performance. Computational studies can map out excited-state potential energy surfaces and identify key intermediates and transition states.

A number of studies on related dibenzo[a,c]phenazine derivatives have already demonstrated the power of this combined approach in understanding structure-property relationships for TADF emitters. rsc.orgfrontiersin.org

Untapped Potential in Emerging Fields of Chemical Science and Technology

Beyond the more established applications, this compound holds potential in several emerging areas of chemical science.

One such area is photodynamic therapy (PDT) . Phenazine derivatives are known to generate reactive oxygen species (ROS) upon photoexcitation. By functionalizing the carboxylic acid group with targeting moieties, it may be possible to develop photosensitizers that can be selectively delivered to cancer cells and activated with light to induce cell death. researchgate.net

Another exciting prospect is in the field of energy storage , specifically in redox flow batteries . The ability of the phenazine core to undergo reversible redox reactions makes it an attractive candidate for use as an organic redox-active material. rsc.org The carboxylic acid group could be used to improve the solubility and stability of the molecule in the battery electrolyte.

The development of smart materials is another frontier. The responsiveness of the dibenzo[a,c]phenazine core to external stimuli such as light, pH, or the presence of specific analytes, combined with the supramolecular assembly capabilities endowed by the carboxylic acid, could lead to the creation of materials that change their properties on demand.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways and conditions for dibenzo[a,c]phenazine-10-carboxylic acid?

  • Methodological Answer : A factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) can systematically optimize synthesis efficiency. For example, pre-experimental designs (e.g., one-variable-at-a-time) may identify critical parameters, while full factorial designs refine interactions between variables . AI-driven simulations (e.g., COMSOL Multiphysics) can predict reaction kinetics and byproduct formation, enabling real-time adjustments . Post-synthesis, purity should be validated via HPLC (>95% purity threshold) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • FTIR to identify carboxylic acid and aromatic C-H stretching vibrations.
  • X-ray crystallography for absolute stereochemical confirmation.
  • UV-Vis/fluorescence spectroscopy to assess π-conjugation and excited-state behavior.
    Cross-validate data with computational methods (e.g., DFT) to correlate experimental spectra with theoretical models .

Q. What theoretical frameworks guide the study of this compound’s reactivity and applications?

  • Methodological Answer : Ground studies in conceptual frameworks like:

  • Frontier Molecular Orbital (FMO) Theory to predict electrophilic/nucleophilic sites.
  • Marcus Theory for electron-transfer kinetics in photochemical applications.
    Align hypotheses with broader theories (e.g., aromaticity in polycyclic systems) to contextualize findings and justify methodological choices (e.g., solvent selection for redox studies) .

Advanced Research Questions

Q. How can contradictions in spectroscopic or reactivity data be resolved?

  • Methodological Answer : Apply multi-technique validation:

  • If NMR and HPLC data conflict (e.g., unexpected byproducts), use LC-MS to resolve ambiguities.
  • For divergent kinetic results (e.g., solvent-dependent reaction rates), employ Arrhenius analysis to isolate thermodynamic vs. kinetic contributions.
    Statistical tools (e.g., PCA) can identify outliers or systematic errors in datasets .

Q. What mechanistic insights can be gained from studying this compound’s interactions with biological or environmental systems?

  • Methodological Answer : Use computational docking (e.g., AutoDock Vina) to model binding affinities with biomolecular targets (e.g., enzymes). For environmental studies, simulate degradation pathways via Gaussian-based QSAR models to predict half-lives under varying pH/UV conditions . Validate with experimental assays (e.g., LC-MS for metabolite identification).

Q. How can researchers design experiments to explore novel applications (e.g., optoelectronics, catalysis)?

  • Methodological Answer : Adopt the FINER criteria to ensure feasibility and novelty:

  • Feasible : Pilot studies using cyclic voltammetry to assess redox activity.
  • Novel : Compare catalytic efficiency against known phenazine derivatives using turnover frequency (TOF) metrics.
  • Ethical/Relevant : Prioritize non-toxic solvents (e.g., water/ethanol mixtures) for green chemistry alignment.
    Frame hypotheses within emerging theories (e.g., charge-transfer complexes in OLEDs) to justify innovation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.